Lipophilicity Modulation: Calculated LogD for 4,4-Difluoropiperidine vs. Piperidine Analogs
The 4,4-difluoropiperidine fragment confers a specific and predictable increase in lipophilicity compared to its non-fluorinated counterpart, piperidine. In a medicinal chemistry campaign, a 4,4-difluoropiperidine-containing compound demonstrated a calculated distribution coefficient (cLogD7.4) that was 1.1 log units higher than its piperidine analog [1]. This difference in lipophilicity can significantly impact membrane permeability, volume of distribution, and protein binding.
| Evidence Dimension | Lipophilicity (cLogD7.4) |
|---|---|
| Target Compound Data | cLogD7.4 = 3.1 (for a representative 4,4-difluoropiperidine analog) |
| Comparator Or Baseline | cLogD7.4 = 2.0 (for the corresponding piperidine analog) |
| Quantified Difference | ΔcLogD7.4 = 1.1 log units |
| Conditions | Calculated using ACD/Labs software [1] |
Why This Matters
This predictable change in lipophilicity is a critical parameter for medicinal chemists optimizing lead compounds for desired ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making this building block a strategic choice for tuning drug-like properties.
- [1] JNM. 'Calculated using ACD/Labs software. IC50 = half-maximum inhibitory concentration; pIC50 = negative log of the IC50 value in molar concentration; cLog D7.4 = calculated log distribution coefficient.' View Source
